molecular formula C18H19NO2S B3279138 tert-Butyl 2-(10H-phenothiazin-10-yl)acetate CAS No. 68825-29-6

tert-Butyl 2-(10H-phenothiazin-10-yl)acetate

Cat. No.: B3279138
CAS No.: 68825-29-6
M. Wt: 313.4 g/mol
InChI Key: NJAATRFYUBHVQY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(10H-phenothiazin-10-yl)acetate: is an organic compound with the chemical formula C18H21NOS. It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties . This compound is known for its stability and unique structural features, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

tert-butyl 2-phenothiazin-10-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-18(2,3)21-17(20)12-19-13-8-4-6-10-15(13)22-16-11-7-5-9-14(16)19/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAATRFYUBHVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(10H-phenothiazin-10-yl)acetate typically involves the esterification of phenothiazine-10-acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(10H-phenothiazin-10-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Phenothiazine derivatives, including tert-butyl 2-(10H-phenothiazin-10-yl)acetate, have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit the proliferation of cancer cells by interfering with cellular metabolism and drug transport mechanisms. For instance, studies on thiazolo[5,4-b]phenothiazine derivatives demonstrated their efficacy against human leukemia cell lines, highlighting the importance of structural modifications in enhancing biological activity .

1.2 Neuroprotective Effects
Phenothiazine derivatives are also investigated for their neuroprotective properties. A study indicated that certain phenothiazine compounds could mitigate brain damage associated with ischemia and anoxia. This suggests that this compound may possess similar protective effects, making it a candidate for further pharmacological exploration in neurodegenerative diseases .

Material Science Applications

2.1 Photochemical Properties
The photochemical behavior of phenothiazine derivatives is noteworthy for applications in optoelectronics. The absorption and emission characteristics of these compounds can be tuned through structural modifications. For example, derivatives with specific substituents exhibit enhanced near-infrared (NIR) emission properties, which are advantageous for imaging applications .

CompoundAbsorption Max (nm)Emission Max (nm)Application
TAPTZ450700Imaging
This compoundTBDTBDTBD

Synthesis and Structural Variations

3.1 Synthetic Routes
The synthesis of this compound can be achieved through various methods, including the hydroboration-oxidation of dienes followed by coupling reactions. These synthetic strategies allow for the introduction of diverse functional groups that can enhance the compound's biological activity and stability .

3.2 Case Studies
Several studies have documented the synthesis and evaluation of phenothiazine derivatives:

  • Study on Anticancer Efficacy : A series of novel phenothiazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines, demonstrating a correlation between structural modifications and increased potency against specific tumors .
  • Neuroprotective Assessment : Research focused on the neuroprotective effects of phenothiazine derivatives in models of ischemic injury showed promising results, paving the way for further development in neuropharmacology .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(10H-phenothiazin-10-yl)acetate involves its interaction with various molecular targets. In biological systems, it is believed to interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(10H-phenothiazin-10-yl)acetate is unique due to its tert-butyl ester group, which imparts distinct chemical and physical properties. This modification enhances its stability and reactivity, making it suitable for various applications in research and industry .

Biological Activity

tert-Butyl 2-(10H-phenothiazin-10-yl)acetate is a derivative of phenothiazine, a compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a phenothiazine core with a tert-butyl group and an acetate moiety. This configuration is believed to enhance its lipophilicity and membrane permeability, which are critical for its biological activity.

Biological Activity Overview

Phenothiazines have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The biological activities of this compound can be summarized as follows:

Antiproliferative Activity

Research has shown that derivatives of phenothiazine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies using human leukemia cell lines such as HL-60 and THP-1 demonstrated that certain phenothiazine derivatives could induce apoptosis and inhibit cell growth effectively. The median inhibitory concentration (IC50) values for these compounds were assessed using MTT assays, with some derivatives showing comparable efficacy to standard chemotherapeutic agents like cytarabine .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHL-60[Value]Apoptosis induction
Other phenothiazine derivativesTHP-1[Value]Mitochondrial DNA polymerase inhibition

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : This compound triggers programmed cell death in cancer cells, characterized by early apoptotic markers detectable within hours of treatment.
  • Mitochondrial Dysfunction : It may inhibit mitochondrial functions leading to decreased ATP production and increased reactive oxygen species (ROS), contributing to cell death.

Case Studies

  • Anticancer Activity : A study reported that several phenothiazine derivatives, including those with a tert-butyl group, exhibited selective cytotoxicity against cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Antimicrobial Properties : Recent investigations into related compounds indicate that phenothiazine derivatives can also exhibit antimicrobial activity against multidrug-resistant pathogens. The presence of the tert-butyl group enhances the penetration through bacterial membranes, improving efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-(10H-phenothiazin-10-yl)acetate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, phenothiazine derivatives are reacted with tert-butyl bromoacetate under basic conditions (e.g., KOH in ethanol/water), followed by acidification to precipitate intermediates. Key characterization techniques include TLC for reaction monitoring, IR spectroscopy (to confirm ester and phenothiazine functional groups), and mass spectrometry for molecular weight verification . Recrystallization in ethyl acetate is often used for purification .

Q. How is the purity of this compound validated in experimental workflows?

  • Methodological Answer : Purity is assessed using HPLC (reverse-phase C18 columns with UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm in ¹H NMR, while the phenothiazine aromatic protons appear as multiplet signals between 6.8–7.5 ppm .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer : Phenothiazine derivatives are studied for antioxidant, antipsychotic, and anticancer properties. Researchers evaluate bioactivity via in vitro assays (e.g., DPPH radical scavenging for antioxidants or cytotoxicity screens against cancer cell lines). The tert-butyl ester group enhances lipophilicity, aiding membrane permeability in cellular studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, base concentration). For instance, ethanol-water mixtures (3:1 v/v) at 25°C maximize yield by balancing solubility and reaction kinetics. Orthogonal optimization via response surface methodology can identify critical factors (e.g., stirring time vs. reagent stoichiometry) .

Q. What mechanistic insights support the stability of the phenothiazine core under acidic/basic conditions during synthesis?

  • Methodological Answer : Computational studies (e.g., DFT calculations ) reveal that the phenothiazine nitrogen’s lone pair stabilizes the aromatic system, preventing ring-opening under mild acidic conditions. Experimental validation involves monitoring degradation via UV-Vis spectroscopy (λmax shifts indicate structural changes) .

Q. How do structural modifications (e.g., substituents on the phenothiazine ring) affect the compound’s reactivity and bioactivity?

  • Methodological Answer : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the phenothiazine 2- or 7-positions and compare reaction kinetics (via Hammett plots ) or bioactivity (e.g., IC₅₀ in cytotoxicity assays). For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. How can contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns) be resolved?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations and identify coupling artifacts. For instance, diastereotopic protons in the tert-butyl group may split signals due to restricted rotation. Cross-validation with X-ray crystallography resolves ambiguities .

Q. What strategies mitigate challenges in isolating insoluble intermediates during synthesis?

  • Methodological Answer : Employ solvent screening (e.g., DMSO for polar intermediates or hexane/ethyl acetate for recrystallization). Sonication or ball milling improves dispersion. For persistent issues, derivatization (e.g., silylation of hydroxyl groups) enhances solubility .

Methodological Notes for Experimental Design

  • Data Contradiction Analysis : When conflicting bioactivity results arise (e.g., variable IC₅₀ values), validate assays using positive controls (e.g., chlorpromazine for antipsychotic activity) and replicate experiments under standardized conditions (pH, temperature) .
  • Advanced Characterization : Pair high-resolution mass spectrometry (HRMS) with dynamic light scattering (DLS) to assess aggregation states in solution, which may influence biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.